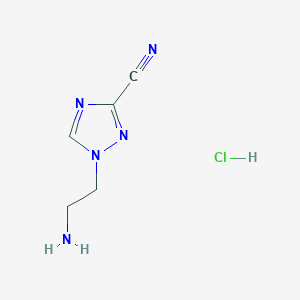

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H8ClN5 and its molecular weight is 173.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Methods

Three-Component Condensation Synthesis : 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride has been used in the synthesis of various compounds. A notable method involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. This results in the synthesis of new compounds characterized by NMR, IR, UV, MS, and elemental analyses (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis approach utilizes this compound for producing various derivatives. This method is advantageous due to its short reaction times, good yields, high selectivity, and operational simplicity (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).

Tandem Michael Addition/Imino-nitrile Cyclization : This method involves synthesizing several compounds using tandem Michael addition/imino-nitrile cyclization, where the structures of these compounds are established by various spectral data (Dong et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Antimicrobial Agents : Novel derivatives synthesized using this compound have been evaluated for their antimicrobial properties. These synthesized compounds exhibit significant antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

Anti-Inflammatory Evaluation : Derivatives synthesized from this compound have been tested for anti-inflammatory activities. The screening results indicate that many of these compounds show significant anti-inflammatory activities, comparable to known anti-inflammatory drugs (Fahmy et al., 2012).

Miscellaneous Applications

Corrosion Inhibition : Some derivatives of this compound have been studied for their efficacy in inhibiting corrosion of carbon steel in hydrochloric acid solutions. These studies involve electrochemical and spectroscopic techniques (Tourabi et al., 2013).

Fluorescent Compound Synthesis : A new fluorescent compound containing a 1,2,3-triazole moiety has been synthesized and characterized, demonstrating potential applications in photophysical studies (Singh, Singh, & Khurana, 2017).

High Explosive Material : In the field of explosives, a triazolotriazine carbonitrile derivative, formed from 3-amino-5-cyano-1,2,4-triazole, has been studied as an insensitive high explosive with promising properties (Snyder et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a class of endogenous amines that includes compounds such as β-phenylethylamine (b-PEA), tyramine, tryptamine, octopamine, and synephrine . These molecules are structurally related to the classic monoamines (dopamine, norepinephrine, and serotonin) and share similar synthetic and degradation pathways .

Mode of Action

As an amine derivative , it likely interacts with its target receptors (such as TAAR1) by mimicking the structure of endogenous amines, thereby triggering similar responses.

Biochemical Pathways

The compound likely affects the same biochemical pathways as the endogenous amines it mimics. For instance, trace amines like b-PEA can increase extracellular dopamine concentration after systemic administration, resulting in increased locomotor activity . Dysregulated levels of trace amines are associated with several human diseases such as schizophrenia, bipolar disorders, attention deficit hyperactivity disorder, Parkinson’s disease, and others .

Pharmacokinetics

It’s worth noting that similar compounds, such as n-(2-aminoethyl)maleimide hydrochloride, are known to be water-soluble , which could potentially impact their bioavailability and distribution.

Propriétés

IUPAC Name |

1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5.ClH/c6-1-2-10-4-8-5(3-7)9-10;/h4H,1-2,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXFKEMXUKZDTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCN)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)

![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)

![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)

![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)